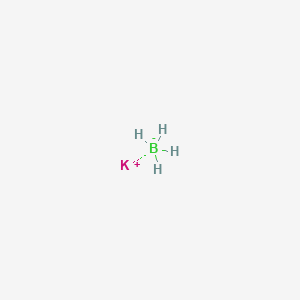
Potassium tetrahydroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium tetrahydroborate, also known as potassium borohydride, is an inorganic compound with the chemical formula KBH₄. It is a white crystalline solid that is highly soluble in water and is commonly used as a reducing agent in various chemical reactions. The compound is known for its ability to release hydrogen gas upon decomposition, making it a valuable material in hydrogen storage and fuel cell applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassium tetrahydroborate can be synthesized through several methods. One common method involves the reaction of potassium hydride (KH) with diborane (B₂H₆) in an ether solvent. The reaction proceeds as follows:
2KH+B2H6→2KBH4
Another method involves the reduction of potassium borate with magnesium hydride (MgH₂) at elevated temperatures. The reaction is as follows:
KBO2+2MgH2→KBH4+2MgO
Industrial Production Methods: Industrial production of this compound typically involves the reaction of potassium hydroxide (KOH) with sodium borohydride (NaBH₄) in an aqueous solution. The reaction is as follows:
KOH+NaBH4→KBH4+NaOH
This method is preferred due to its cost-effectiveness and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: Potassium tetrahydroborate primarily undergoes reduction reactions. It is a strong reducing agent and can reduce a variety of organic and inorganic compounds.
Common Reagents and Conditions:
Reduction of Metal Salts: this compound can reduce metal salts to their corresponding metals. For example, it can reduce copper(II) sulfate (CuSO₄) to copper (Cu) in an aqueous solution.
Reduction of Carbonyl Compounds: It can reduce aldehydes and ketones to their corresponding alcohols under mild conditions.
Reduction of Nitro Compounds: this compound can reduce nitro compounds to amines in the presence of a phase transfer catalyst.
Major Products Formed:
Copper Nanoparticles: Reduction of copper salts.
Alcohols: Reduction of carbonyl compounds.
Amines: Reduction of nitro compounds.
Wissenschaftliche Forschungsanwendungen
Potassium tetrahydroborate has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent in organic synthesis and in the preparation of various metal hydrides.
Biology: It is used in the reduction of biological molecules and in the preparation of enzyme inhibitors.
Medicine: It is used in the synthesis of pharmaceuticals and in the preparation of diagnostic agents.
Industry: It is used in the production of hydrogen gas for fuel cells and in the reduction of metal ores
Wirkmechanismus
The mechanism of action of potassium tetrahydroborate involves the transfer of hydride ions (H⁻) to the substrate. The compound acts as a source of hydride ions, which are highly reactive and can reduce various functional groups. The hydride ions are transferred to the substrate, resulting in the formation of the reduced product and the release of hydrogen gas. The molecular targets and pathways involved depend on the specific reaction and substrate being reduced .
Vergleich Mit ähnlichen Verbindungen
- Sodium tetrahydroborate (NaBH₄)
- Lithium tetrahydroborate (LiBH₄)
- Calcium tetrahydroborate (Ca(BH₄)₂)
Comparison:
- Sodium tetrahydroborate: Similar in reactivity and applications, but potassium tetrahydroborate is more soluble in organic solvents.
- Lithium tetrahydroborate: More reactive and has a higher hydrogen content, but is less stable than this compound.
- Calcium tetrahydroborate: Has a higher hydrogen storage capacity, but is less commonly used due to its higher cost and lower reactivity .
This compound stands out due to its balance of reactivity, stability, and cost-effectiveness, making it a versatile and valuable compound in various scientific and industrial applications.
Eigenschaften
Molekularformel |
BH4K |
|---|---|
Molekulargewicht |
53.94 g/mol |
IUPAC-Name |
potassium;boranuide |
InChI |
InChI=1S/BH4.K/h1H4;/q-1;+1 |
InChI-Schlüssel |
ICRGAIPBTSPUEX-UHFFFAOYSA-N |
Kanonische SMILES |
[BH4-].[K+] |
Synonyme |
KBH4 potassium borohydride potassium tetrahydroborate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















